3-(4-Sulfamoylphenyl)-2-thioxo-4-thiazolidinone
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Overview
Description
3-(4-Sulfamoylphenyl)-2-thioxo-4-thiazolidinone is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Sulfamoylphenyl)-2-thioxo-4-thiazolidinone typically involves the reaction of 4-sulfamoylbenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired thiazolidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Sulfamoylphenyl)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Sulfamoylphenyl)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and blocking substrate access . This inhibition can disrupt various biological pathways, leading to its observed bioactivity.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar sulfur and nitrogen-containing heterocyclic structure and exhibit comparable biological activities.
Sulfonamide Derivatives: Compounds containing the sulfonamide group also show similar antimicrobial and anti-inflammatory properties.
Uniqueness
3-(4-Sulfamoylphenyl)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H8N2O3S3 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H8N2O3S3/c10-17(13,14)7-3-1-6(2-4-7)11-8(12)5-16-9(11)15/h1-4H,5H2,(H2,10,13,14) |
InChI Key |
JMUYSWYGISXWPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
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